molecular formula C10H11BrO4 B8183586 Methyl 3-bromo-4-(2-hydroxyethoxy)benzoate

Methyl 3-bromo-4-(2-hydroxyethoxy)benzoate

Cat. No.: B8183586
M. Wt: 275.10 g/mol
InChI Key: OYFXANRXAZUDSE-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-(2-hydroxyethoxy)benzoate is a brominated aromatic ester characterized by a benzoate backbone substituted with a bromine atom at position 3, a 2-hydroxyethoxy group at position 4, and a methyl ester at the carboxyl position. This compound is of interest in organic synthesis and pharmaceutical research due to its unique substitution pattern, which combines electron-withdrawing (bromo) and polar (hydroxyethoxy) groups. The hydroxyethoxy moiety may enhance solubility in polar solvents and enable further functionalization via its hydroxyl group .

Properties

IUPAC Name

methyl 3-bromo-4-(2-hydroxyethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO4/c1-14-10(13)7-2-3-9(8(11)6-7)15-5-4-12/h2-3,6,12H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFXANRXAZUDSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OCCO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst : Glacial acetic acid (1.0–1.2 equivalents relative to substrate).

  • Solvent : Halogenated alkanes (e.g., dichloromethane) or ethers (e.g., 1,4-dioxane) at 25–40 mL/g solvent-to-substrate ratio.

  • Temperature : -10°C to 50°C, with optimal yields achieved at 20–25°C.

  • Bromine Source : Liquid bromine (Br₂) in stoichiometric amounts.

Under these conditions, the monobrominated product (methyl 3-bromo-4-hydroxybenzoate) is obtained in >85% yield, with minimal formation of the dibrominated byproduct (3,5-dibromo-4-hydroxybenzoate).

Etherification of Methyl 3-Bromo-4-Hydroxybenzoate

Introducing the 2-hydroxyethoxy group at the 4-position requires careful selection of alkylating agents and reaction conditions to avoid over-alkylation or side reactions.

Williamson Ether Synthesis

This two-step approach involves deprotonation of the phenolic hydroxyl group followed by nucleophilic substitution:

  • Deprotonation : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in anhydrous DMF or acetone.

  • Alkylation : Reaction with 2-bromoethanol (1.2–1.5 equivalents) at 60–80°C for 6–12 hours.

Yield : 70–78%, with purification via recrystallization from ethanol/water mixtures.

Mitsunobu Reaction

For higher regioselectivity, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 2-hydroxyethanol to the phenolic oxygen.

  • Solvent : THF or dichloromethane.

  • Temperature : 0°C to room temperature.

  • Yield : 82–88% after column chromatography.

One-Pot Bromination-Etherification Strategy

Recent advances propose a tandem bromination-etherification process to streamline synthesis.

Sequential Bromination and Alkylation

  • Step 1 : Bromination of methyl 4-hydroxybenzoate as described in Section 1.

  • Step 2 : In-situ alkylation without isolating the intermediate.

    • Reagents : 2-bromoethanol, K₂CO₃, catalytic tetrabutylammonium iodide (TBAI).

    • Solvent : DMSO at 70°C for 8 hours.

    • Yield : 75–80% overall.

Industrial-Scale Production Considerations

Solvent Recycling and Waste Management

  • Halogenated solvents (e.g., dichloromethane) are recovered via distillation and reused, reducing costs by ~30%.

  • Bromine residues are neutralized with sodium thiosulfate before disposal.

Catalytic Efficiency

  • Glacial acetic acid enhances reaction rates by protonating the phenolic oxygen, increasing electrophilicity at the ortho position.

  • Copper(I) catalysts (e.g., CuI) have been explored for tandem reactions but show limited efficacy in etherification steps.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Williamson Ether70–7895–98Moderate120–150
Mitsunobu Reaction82–88>99Low300–350
One-Pot Strategy75–8092–95High90–110

Key Findings :

  • The one-pot strategy offers the best balance of yield, cost, and scalability for industrial applications.

  • Mitsunobu reactions, while high-yielding, are prohibitively expensive for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-(2-hydroxyethoxy)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted benzoates with various functional groups.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include alcohols.

Scientific Research Applications

Methyl 3-bromo-4-(2-hydroxyethoxy)benzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-(2-hydroxyethoxy)benzoate involves its interaction with specific molecular targets. The bromine atom and hydroxyethoxy group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, and its ester group can undergo hydrolysis to release active metabolites. The exact molecular pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and physicochemical properties of methyl 3-bromo-4-(2-hydroxyethoxy)benzoate with analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₁₀H₁₁BrO₄ 283.10 Br (C3), 2-hydroxyethoxy (C4) High polarity due to hydroxyl group; potential for hydrogen bonding
Methyl 3-bromo-4-(methoxymethyl)benzoate C₁₀H₁₁BrO₃ 267.10 Br (C3), methoxymethyl (C4) Lower polarity than hydroxyethoxy analog; stable under acidic conditions
Methyl 3-bromo-4-(trifluoromethyl)benzoate C₉H₆BrF₃O₂ 283.04 Br (C3), CF₃ (C4) High lipophilicity; strong electron-withdrawing effect from CF₃
Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate C₁₁H₁₂BrFO₃ 291.11 F (C3), 2-bromoethoxy (C4), ethyl Enhanced halogen interactions; lower solubility in water due to ethyl ester
Methyl 3-bromo-4-methylbenzoate C₉H₉BrO₂ 229.07 Br (C3), CH₃ (C4) Low polarity; limited solubility in polar solvents

Key Observations:

  • Polarity and Solubility: The hydroxyethoxy group in the target compound increases hydrophilicity compared to methyl or trifluoromethyl substituents, making it more soluble in polar solvents like methanol or acetone .
  • Reactivity: The hydroxyl group in the 2-hydroxyethoxy chain allows for further derivatization (e.g., acetylation or sulfonation), unlike the methoxymethyl or trifluoromethyl analogs .

Biological Activity

Methyl 3-bromo-4-(2-hydroxyethoxy)benzoate is a compound of significant interest in biological research due to its unique chemical structure, which includes a bromine atom, a methoxy group, and a hydroxyethoxy group. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in various fields, and comparative analysis with related compounds.

  • Molecular Formula : C10H11BrO4
  • Structure : Contains a bromine atom, methoxy group (-OCH3), and hydroxyethoxy group (-OCH2CH2OH).

The biological activity of this compound is primarily attributed to its reactivity as an electrophile and its ability to interact with specific molecular targets. The bromine atom enhances its electrophilic character, facilitating substitution reactions with nucleophiles such as amines or thiols. Additionally, the hydroxyethoxy group can undergo oxidation, leading to the formation of reactive metabolites that may exert biological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound is utilized in studies focusing on enzyme inhibition, where it acts as a probe to understand enzyme mechanisms and interactions.
  • Substitution Reactions : The bromine atom can be replaced by various nucleophiles, allowing for the synthesis of derivatives with potential biological activities.

Biological Applications

This compound has been investigated for various applications in biology and medicine:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's unique structure may enhance its effectiveness against resistant strains .
  • Pharmacological Research : It is being explored as a precursor in the synthesis of pharmaceutical compounds, potentially leading to new therapeutic agents.
  • Biochemical Assays : The compound serves as a valuable tool in biochemical assays for studying cellular processes and enzyme functions.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
Methyl 4-(2-hydroxyethoxy)benzoateLacks bromine; less reactiveModerate antimicrobial activity
Methyl 3-bromo-4-hydroxybenzoateLacks hydroxyethoxy group; different solubilityLimited studies on biological activity
Methyl 4-bromo-3-(2-hydroxyethoxy)benzoateDifferent substitution pattern; unique propertiesPotentially similar activity

This compound stands out due to the presence of both the bromine atom and hydroxyethoxy group, which confer distinct reactivity and solubility properties. This uniqueness enhances its utility in synthetic chemistry and various research applications.

Case Studies

Recent studies have highlighted the compound's potential in combating antibiotic resistance:

  • Study on MRSA : A study demonstrated that derivatives of this compound exhibited significant activity against MRSA strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like linezolid .
  • Enzyme Interaction Studies : Research has shown that this compound can effectively inhibit certain enzymes involved in bacterial virulence, suggesting a dual role as both an antimicrobial agent and an enzyme inhibitor .

Q & A

Q. What are the established synthetic routes for Methyl 3-bromo-4-(2-hydroxyethoxy)benzoate, and what are their key reaction conditions?

The synthesis typically involves sequential functionalization of the benzoate core. A common approach includes:

  • Etherification : Introducing the 2-hydroxyethoxy group via nucleophilic substitution or Mitsunobu reaction. For example, reacting 3-bromo-4-hydroxybenzoic acid derivatives with 2-bromoethanol in the presence of a base (e.g., K₂CO₃) or using triphenylphosphine and diethyl azodicarboxylate (DEAD) .
  • Esterification : Methylation of the carboxylic acid group using methanol under acidic conditions or via dimethyl sulfate in alkaline media .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) is often employed to isolate the product.

Critical Parameters :

  • Temperature control (60–80°C for etherification).
  • Protection/deprotection strategies for the hydroxyl group to prevent side reactions .

Q. How is this compound characterized, and what spectroscopic markers are diagnostic?

Key characterization methods include:

  • NMR Spectroscopy :
  • ¹H NMR : A singlet at ~3.9 ppm for the methyl ester (COOCH₃), a triplet for the -OCH₂CH₂OH group (~4.3–4.5 ppm), and aromatic protons in the 7.5–8.5 ppm range .
  • ¹³C NMR : Signals at ~170 ppm (ester carbonyl), 60–70 ppm (ether-linked carbons), and ~110 ppm (C-Br).
    • Mass Spectrometry : Molecular ion peak matching the molecular weight (C₁₀H₁₁BrO₅, ~307 g/mol) with fragmentation patterns indicating loss of -OCH₂CH₂OH or Br .

Advanced Research Questions

Q. How can reaction yields for this compound be optimized in large-scale synthesis?

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity for etherification but require careful removal during purification .
  • Catalysis : Transition-metal catalysts (e.g., CuI) may improve coupling efficiency in bromo-substitution steps .
  • Scale-Up Challenges :
  • Exothermic reactions necessitate controlled addition of reagents.
  • Recrystallization (e.g., using ethanol/water mixtures) improves purity but may reduce yield due to solubility issues .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for structural confirmation?

Discrepancies often arise from dynamic effects in solution (e.g., rotational barriers) versus static solid-state structures.

  • X-ray Crystallography : Provides definitive proof of regiochemistry and stereochemistry. For example, crystal structures of analogous bromobenzoates show planar aromatic rings and specific hydrogen-bonding networks .
  • Dynamic NMR : Variable-temperature studies can identify conformational exchange in solution (e.g., -OCH₂CH₂OH rotamers) .

Q. What are the implications of modifying the 2-hydroxyethoxy group for biological activity?

  • Structure-Activity Relationship (SAR) :
  • Replacing the hydroxyl group with methoxy reduces hydrophilicity, potentially altering membrane permeability .
  • Elongating the ethoxy chain (e.g., -OCH₂CH₂OCH₃) may enhance binding to hydrophobic enzyme pockets .
    • In Vitro Testing : Preliminary assays for antimicrobial or anti-inflammatory activity should include cytotoxicity profiling (e.g., MTT assays) and comparative studies with unmodified analogs .

Practical Considerations

Q. What are the stability and storage recommendations for this compound?

  • Degradation Pathways : Hydrolysis of the ester group under acidic/basic conditions; bromine may undergo photolytic cleavage.
  • Storage :
  • Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation .
  • Use desiccants (silica gel) to avoid moisture absorption.

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